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Compound of Interest

Compound Name:
3-(5-Formyl-2-

furyl)benzenesulfonamide

CAS No.: 306935-94-4

Cat. No.: B1606018

Get Quote

CAS Number: 306935-94-4 Molecular Formula: C₁₁H₉NO₄S Molecular Weight: 251.26 g/mol [1]

Executive Summary
This technical guide details the synthesis of 3-(5-formyl-2-furyl)benzenesulfonamide, a

critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and Schiff

base ligands for metallo-drug complexes.

The synthesis presents two primary chemoselective challenges:

Biaryl Construction: Forming the carbon-carbon bond between the electron-deficient

benzenesulfonamide and the electron-rich furan ring.

Aldehyde Integrity: Installing or preserving the reactive formyl group (

) without compromising the sulfonamide moiety (

).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1606018#bc-rfq
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1606018/docs?utm_src=pdf-body#advanced-synthesis-guide-3-5-formyl-2-furyl-benzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide prioritizes a Stepwise Functionalization Approach (Method B) as the most robust

pathway for scale-up, minimizing the risk of protodeboronation associated with formyl-boronic

acids used in direct couplings.

Retrosynthetic Analysis
To design the optimal route, we disconnect the biaryl bond and the formyl group.

Disconnection 1 (C-C): The bond between Benzene(C3) and Furan(C2) is the logical point

for cross-coupling.

Disconnection 2 (Functional Group): The formyl group at Furan(C5) can be installed late-

stage via electrophilic aromatic substitution (Vilsmeier-Haack) to avoid protecting group

chemistry.

Target:
3-(5-Formyl-2-furyl)benzenesulfonamide

Intermediate:
3-(2-Furyl)benzenesulfonamide

Formylation (C-C Formation)

Reagent:
POCl3 / DMF

(Vilsmeier-Haack)

Reagents

Starting Material A:
3-Bromobenzenesulfonamide

Suzuki Coupling

Starting Material B:
2-Furanboronic Acid

Suzuki Coupling

Click to download full resolution via product page

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection strategy.

Method A: Convergent Suzuki-Miyaura Coupling
Best for rapid, small-scale library generation.
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This method attempts to install the entire furan-aldehyde motif in a single step. While elegant, it

suffers from the instability of 5-formyl-2-furanboronic acid, which is prone to deborylation under

basic aqueous conditions.

Reaction Scheme
Aryl Halide: 3-Bromobenzenesulfonamide

Boronic Acid: 5-Formyl-2-furanboronic acid

Catalyst:

(Preferred over

to resist poisoning by the sulfonamide sulfur).

Solvent: 1,4-Dioxane : Water (4:1).

Critical Limitation: Low yields (<40%) are common due to the competitive protodeboronation of

the furan ring. For high-reliability synthesis, Method B is recommended.

Method B: Stepwise Functionalization
(Recommended)
Best for multi-gram synthesis and high purity.

This route separates the C-C bond formation from the aldehyde installation, allowing for

optimized conditions in each step.

Workflow Diagram

Step 1: Suzuki Coupling
(3-Br-benzenesulfonamide + 2-Furanboronic acid)

Isolation:
Precipitation & Wash

Pd(dppf)Cl2, K2CO3 Step 2: Vilsmeier-Haack
(POCl3 + DMF)

Dry Intermediate Hydrolysis:
NaOAc (aq)

Iminium Ion Final Product:
Recrystallization (EtOH)

Crude Aldehyde

Click to download full resolution via product page

Figure 2: Stepwise synthetic workflow for high-yield production.
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Detailed Protocol
Step 1: Synthesis of 3-(2-Furyl)benzenesulfonamide
Principle: A standard Suzuki coupling.[2] The 2-furanboronic acid is significantly more stable

than its 5-formyl counterpart.

Setup: Charge a 3-neck round-bottom flask with:

3-Bromobenzenesulfonamide (1.0 eq)

2-Furanboronic acid (1.2 eq)

(0.03 eq)

Solvent System: Add degassed 1,4-Dioxane and 2M aqueous

(3:1 ratio).

Reaction: Heat to reflux (

) under Nitrogen/Argon for 4–6 hours.

Workup:

Cool to room temperature.[3]

Filter through Celite to remove Palladium black.

Acidify filtrate to pH ~4 with 1M HCl (carefully, to precipitate the sulfonamide without

opening the furan ring).

Extract with Ethyl Acetate, dry over

, and concentrate.

Validation:

should show furan protons at

7.5 (d), 6.7 (d), and 6.5 (dd).
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Step 2: Regioselective Formylation (Vilsmeier-Haack)
Principle: The furan ring is electron-rich and highly susceptible to electrophilic aromatic

substitution. The Vilsmeier reagent (chloromethyliminium salt) attacks the most active position

—C5 of the furan.

Reagent Preparation (In Situ):

In a dry flask under

, cool anhydrous DMF (5.0 eq) to

.

Dropwise add

(1.2 eq). Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).

Addition:

Dissolve 3-(2-Furyl)benzenesulfonamide (from Step 1) in minimal anhydrous DMF.

Add this solution dropwise to the Vilsmeier reagent at

.

Reaction:

Warm to room temperature, then heat to

for 2 hours.

Note: Do not overheat; sulfonamides can dehydrate to nitriles or polymerize under harsh

acidic conditions.

Hydrolysis (Critical):

Pour the reaction mixture onto crushed ice/saturated Sodium Acetate solution. The basic

buffer prevents acid-catalyzed decomposition of the furan.
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Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

Purification:

The product usually precipitates as a solid. Filter and wash with water.[4]

Recrystallization: Ethanol or EtOH/Water mixture.

Critical Process Parameters (CPPs) &
Troubleshooting

Parameter Recommended Range Impact of Deviation

Inert Atmosphere
Strict

or Ar

Oxygen poisons Pd catalyst

(Step 1) and degrades

Vilsmeier salt (Step 2).

Step 1 pH
Basic (

)

Essential for Boronate

formation (transmetallation).

Acidic conditions stop the

reaction.

Step 2 Temp

: Incomplete reaction.

: Decomposition of

sulfonamide.

Quench Buffered (NaOAc)

Strong acid quench (HCl) can

open the furan ring (furans are

acid-sensitive).

Mechanistic Insight: Why Vilsmeier?
The Vilsmeier-Haack reaction is preferred over Friedel-Crafts acylation because the active

species (iminium ion) is a milder electrophile.[5] This ensures high regioselectivity for the 5-

position of the furan (alpha to the oxygen) and avoids reaction with the electron-deficient

benzene ring bearing the sulfonamide.
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Vilsmeier Reagent
(Cl-CH=NMe2)+ Furan Substrate

Electrophilic Attack
Sigma Complex

C5 Position
Iminium Intermediate

-HCl
Aldehyde Product

Hydrolysis (H2O)

Click to download full resolution via product page

Figure 3: Vilsmeier-Haack mechanistic pathway.

Analytical Characterization
The synthesized compound must be validated using the following spectral data points:

Appearance: Off-white to pale yellow powder.

(DMSO-

, 400 MHz):

9.65 (s, 1H, CHO) – Diagnostic Peak

8.2–7.6 (m, 4H, Benzene protons)

7.75 (d, 1H, Furan C3-H)

7.40 (d, 1H, Furan C4-H)

7.50 (s, 2H,

, exchangeable with

)

MS (ESI): Calculated for

; Found

.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1606018/docs?utm_src=pdf-body-img#advanced-synthesis-guide-3-5-formyl-2-furyl-benzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: Synthesis and inhibition of

cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides.

Journal of Medicinal Chemistry.

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds.[6][7][8] Chemical Reviews, 95(7), 2457-2483.

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][9][10]

Comprehensive Organic Synthesis, 2, 777-794.

LookChem. (n.d.). 3-(5-Formyl-2-furyl)benzenesulfonamide Product Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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